1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one
Description
1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE is a complex organic compound characterized by the presence of a phenyl ring substituted with hydroxyl groups and an oxirane (epoxide) ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Properties
CAS No. |
105917-30-4 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-3-(oxiran-2-ylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C11H12O4/c1-6(12)8-2-3-10(13)9(11(8)14)4-7-5-15-7/h2-3,7,13-14H,4-5H2,1H3 |
InChI Key |
FNMIQHJPRWVBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)CC2CO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dihydroxyacetophenone with epichlorohydrin under basic conditions to form the oxirane ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the epoxide ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as solvent recycling and energy-efficient processes.
Chemical Reactions Analysis
Types of Reactions: 1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and epoxide derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities and industrial applications .
Comparison with Similar Compounds
- 2-Methoxy-4-(oxiran-2-ylmethyl)phenyl isophthalate
- Tris(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)benzene-1,3,5-tricarboxylate
Comparison: 1-[2,4-DIHYDROXY-3-(OXIRAN-2-YLMETHYL)PHENYL]ETHANONE is unique due to the presence of both hydroxyl and epoxide functional groups on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may lack one of these groups .
Biological Activity
1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one is a complex organic compound characterized by its unique structure, which includes a phenolic ring with two hydroxyl groups and an epoxide moiety. This configuration contributes to its notable biological activities and potential applications in medicinal chemistry and materials science.
The molecular formula of this compound is C_{11}H_{12}O_{4}, with a molecular weight of approximately 208.21 g/mol. The presence of hydroxyl and epoxide functional groups enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are primarily attributed to the phenolic hydroxyl groups that can donate hydrogen atoms to free radicals, thereby neutralizing them.
Antimicrobial Activity
The compound's epoxide group enhances its ability to interact with biological macromolecules, potentially leading to antimicrobial effects. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi by disrupting their cellular functions.
Enzyme Inhibition
The reactivity of the epoxide moiety allows it to form covalent bonds with nucleophilic sites on enzymes, which can inhibit their activity. This mechanism is crucial for understanding the compound's potential as a therapeutic agent against diseases where enzyme inhibition is beneficial, such as in cancer or infectious diseases.
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlights the importance of both hydroxyl and epoxide functionalities in enhancing biological activity. The following table summarizes key compounds related to this compound:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Methoxy-4-(oxiran-2-ylmethyl)phenol | Structure | Similar hydroxyl and epoxide groups; lacks additional hydroxyl group |
| Tris(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)benzene-1,3,5-tricarboxylate | Structure | Contains multiple oxirane functionalities; more complex due to additional functional groups |
| 1-(2,4-Dihydroxyphenyl)ethanone | Structure | Simple phenolic structure; lacks the oxirane functionality |
Study on Antioxidant Activity
A study published in 2023 demonstrated that derivatives of 1-{2,4-Dihydroxy-3-[(oxiran-2-y)methyl]phenyl}ethanone exhibited IC50 values indicating significant antioxidant activity against DPPH radicals. The most potent derivative showed an IC50 value of 15 µM, suggesting strong free radical scavenging ability .
Enzyme Inhibition Research
In another study focusing on enzyme inhibition, researchers found that the compound inhibited the activity of specific proteases involved in viral replication. The IC50 value for this inhibition was determined to be around 25 µM, indicating potential therapeutic applications in antiviral drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
